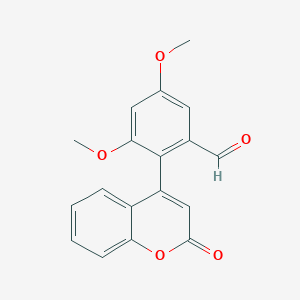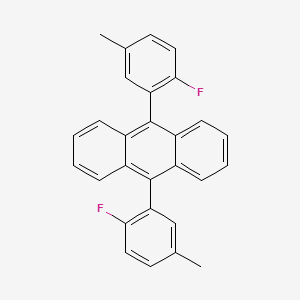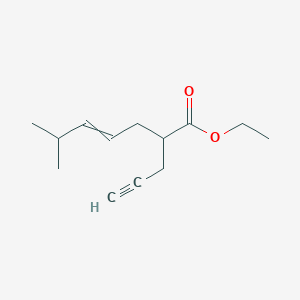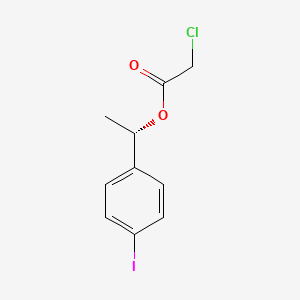
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester is an organic compound with a complex structure that includes a chloroacetic acid moiety esterified with a chiral (1S)-1-(4-iodophenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester typically involves the esterification of chloroacetic acid with (1S)-1-(4-iodophenyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of amides or thioesters.
Reduction: Formation of (1S)-1-(4-iodophenyl)ethanol.
Oxidation: Formation of chloroacetic acid.
Aplicaciones Científicas De Investigación
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug that can be activated by specific enzymes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may be hydrolyzed by esterases to release the active (1S)-1-(4-iodophenyl)ethanol, which can then exert its effects on cellular pathways. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a (1S)-1-(4-iodophenyl)ethyl group.
Acetic acid, methyl ester: A simpler ester with a methyl group.
Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester: Contains an ethyl ester and an amino group.
Uniqueness
Acetic acid, chloro-, (1S)-1-(4-iodophenyl)ethyl ester is unique due to the presence of both a chloro and an iodo group, which can participate in a variety of chemical reactions. The chiral (1S)-1-(4-iodophenyl)ethyl group also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.
Propiedades
Número CAS |
813466-07-8 |
|---|---|
Fórmula molecular |
C10H10ClIO2 |
Peso molecular |
324.54 g/mol |
Nombre IUPAC |
[(1S)-1-(4-iodophenyl)ethyl] 2-chloroacetate |
InChI |
InChI=1S/C10H10ClIO2/c1-7(14-10(13)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3/t7-/m0/s1 |
Clave InChI |
DNNSCQOWJZDCCA-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)I)OC(=O)CCl |
SMILES canónico |
CC(C1=CC=C(C=C1)I)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


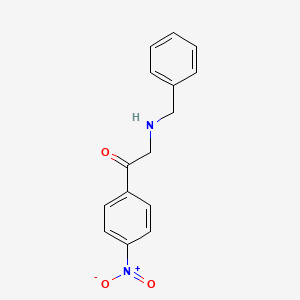
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)

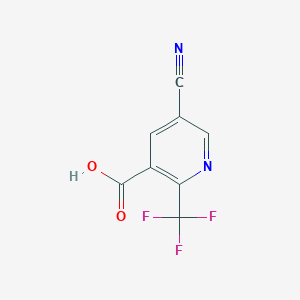
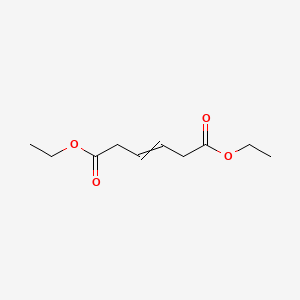
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
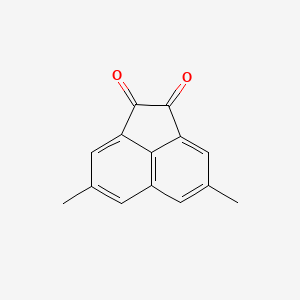
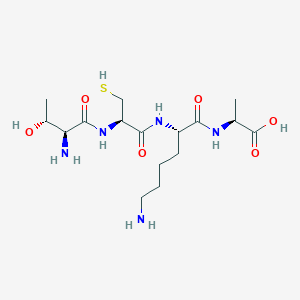

![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
